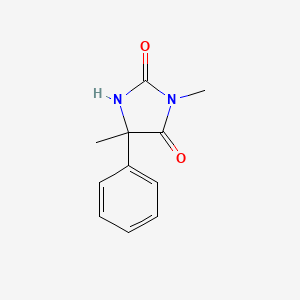
4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SALOR-INT L450065-1EA, also known by its chemical name 4-Methyl-1-(2-(2-nitrophenyl)-2-oxoethyl)quinolinium bromide, is a compound with the molecular formula C18H15BrN2O3 and a molecular weight of 387.23 g/mol . This compound is used primarily in research and experimental settings.
準備方法
The synthesis of SALOR-INT L450065-1EA involves several steps. One common method includes the reaction of quinoline derivatives with nitrophenyl compounds under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve catalysts to enhance the reaction rate. Industrial production methods often involve scaling up these laboratory procedures while ensuring purity and yield through optimized reaction conditions and purification techniques .
化学反応の分析
SALOR-INT L450065-1EA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .
科学的研究の応用
SALOR-INT L450065-1EA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of SALOR-INT L450065-1EA involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
SALOR-INT L450065-1EA can be compared with other similar compounds such as SALOR-INT L147656-1EA and SALOR-INT L455091-1EA. These compounds share similar structural features but may differ in their specific functional groups and reactivity. The uniqueness of SALOR-INT L450065-1EA lies in its specific nitrophenyl and quinolinium moieties, which confer distinct chemical and biological properties .
特性
分子式 |
C18H15BrN2O3 |
|---|---|
分子量 |
387.2 g/mol |
IUPAC名 |
2-(4-methylquinolin-1-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide |
InChI |
InChI=1S/C18H15N2O3.BrH/c1-13-10-11-19(16-8-4-2-6-14(13)16)12-18(21)15-7-3-5-9-17(15)20(22)23;/h2-11H,12H2,1H3;1H/q+1;/p-1 |
InChIキー |
KTYGSBKNQZOSLP-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=CC=C3[N+](=O)[O-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008818.png)
![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)


![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008844.png)

![2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12008852.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008856.png)


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)

![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12008892.png)
